4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid
Description
4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid is a fluorinated pyrimidine derivative characterized by a difluoromethyl group at position 4 and a methoxymethyl substituent at position 2 on the pyrimidine ring. Its synthesis typically involves multi-step reactions, including fluorination and functional group modifications, as seen in related compounds (e.g., 4-(difluoromethyl)pyrimidine-5-carboxylic acid, synthesized via extraction and drying processes) .
Properties
Molecular Formula |
C8H8F2N2O3 |
|---|---|
Molecular Weight |
218.16 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H8F2N2O3/c1-15-3-5-11-2-4(8(13)14)6(12-5)7(9)10/h2,7H,3H2,1H3,(H,13,14) |
InChI Key |
HJWZKBYOMVTLJL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC=C(C(=N1)C(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid typically involves multiple steps starting from commercially available precursors. One common method involves the reaction of 2-chloro-4-(difluoromethyl)pyrimidine with methoxymethyl chloride in the presence of a base to form the intermediate 2-(methoxymethyl)-4-(difluoromethyl)pyrimidine. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the difluoromethyl or methoxymethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Pyrimidinecarboxylic Acid Derivatives
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrimidinecarboxylic acids are highly dependent on substituents at positions 2, 4, and 3. Below is a comparative analysis of key analogs:
Table 1: Substituent Comparison and Key Properties
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The difluoromethyl group in the target compound balances lipophilicity and polarity, offering better membrane permeability than non-fluorinated analogs (e.g., 2-Chloro-4-methylpyrimidine-5-carboxylic acid) but lower than trifluoromethyl derivatives .
- Solubility : The methoxymethyl group provides moderate aqueous solubility compared to hydrophobic substituents like propan-2-yl .
- Metabolic Stability : Fluorination (e.g., difluoromethyl) reduces oxidative metabolism, enhancing half-life compared to chlorinated analogs .
Biological Activity
4-(Difluoromethyl)-2-(methoxymethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluoromethyl group and a methoxymethyl substituent, which may influence its pharmacological properties.
- IUPAC Name : this compound
- CAS Number : 1343238-63-0
- Molecular Formula : C8H8F2N2O3
- Molecular Weight : 206.16 g/mol
- Physical Form : Off-white solid
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent and its effects on specific biological pathways.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, it has demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells.
Study 1: Cytotoxicity Assessment
A study conducted to evaluate the cytotoxic effects of this compound revealed the following results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.91 | Induction of apoptosis via caspase activation |
| HCT116 | 9.46 | Cell cycle arrest at G2/M phase |
The compound's mechanism of action was linked to the activation of the intrinsic apoptotic pathway, as evidenced by increased levels of caspase-3 and -9 in treated cells .
Study 2: Pharmacokinetic Profile
Another study evaluated the pharmacokinetics of this compound:
| Parameter | Value |
|---|---|
| Oral Bioavailability (F) | 31.8% |
| Clearance Rate | 82.7 mL/h/kg |
| Maximum Tolerated Dose | 2000 mg/kg |
The compound exhibited a favorable pharmacokinetic profile with sufficient bioavailability and a manageable clearance rate, suggesting potential for oral administration in therapeutic settings .
Mechanistic Insights
The biological activity of this compound may be attributed to its ability to interact with key molecular targets involved in cancer progression. Inhibition studies have shown that it does not significantly inhibit cytochrome P450 enzymes, reducing the likelihood of drug-drug interactions . Furthermore, it has been suggested that the difluoromethyl group enhances binding affinity to specific targets, making it a promising candidate for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
